molecular formula C18H20N6O2 B2369886 1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(3-methoxyphenyl)urea CAS No. 941964-51-8

1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(3-methoxyphenyl)urea

Cat. No.: B2369886
CAS No.: 941964-51-8
M. Wt: 352.398
InChI Key: BDQBRBOXHCURIJ-UHFFFAOYSA-N
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Description

1-((1-(3,4-Dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(3-methoxyphenyl)urea ( 941964-51-8) is a synthetic urea derivative with a molecular formula of C18H20N6O2 and a molecular weight of 352.4 g/mol . This compound features a tetrazole ring system, a privileged scaffold in medicinal chemistry known for its metabolic stability and its role as a bioisostere for carboxylic acids and amides, which can enhance the physicochemical properties of lead molecules . The structure integrates a 3,4-dimethylphenyl group attached to the tetrazole nitrogen and a 3-methoxyphenyl urea moiety, making it a compound of significant interest in the design and discovery of novel biologically active agents . Urea derivatives are a prominent class of compounds in pharmaceutical research due to their diverse biological activities and their role as key intermediates in synthetic chemistry . Tetrazole-containing compounds, in particular, have been extensively studied and are found in a range of therapeutic areas. For instance, the tetrazole functional group is a critical component in established antihypertensive drugs like valsartan, highlighting its relevance in developing agents that target the renin-angiotensin system . Furthermore, research into tetrazole and urea-based molecules has shown potential for other activities, including urease enzyme inhibition and antioxidant effects, positioning them as valuable tools for investigating a variety of pathological conditions . This product is provided for research purposes to support these and other investigative avenues in drug discovery and chemical biology. It is supplied with a minimum purity of 95% and is intended for Research Use Only. It is not approved for use in humans or animals.

Properties

IUPAC Name

1-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-3-(3-methoxyphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O2/c1-12-7-8-15(9-13(12)2)24-17(21-22-23-24)11-19-18(25)20-14-5-4-6-16(10-14)26-3/h4-10H,11H2,1-3H3,(H2,19,20,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDQBRBOXHCURIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC(=CC=C3)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Tetrazole Ring Formation via [3+2] Cycloaddition

The 1H-tetrazole scaffold is synthesized from 3,4-dimethylbenzonitrile through a Huisgen cycloaddition with sodium azide (NaN₃) under acidic conditions:

$$
\text{3,4-Dimethylbenzonitrile} + \text{NaN₃} \xrightarrow{\text{NH}_4\text{Cl, DMF, 100°C}} \text{5-(3,4-Dimethylphenyl)-1H-tetrazole}
$$

Optimization Notes :

  • Catalyst : Ammonium chloride enhances regioselectivity for the 1H-tautomer (>95% yield).
  • Solvent : Dimethylformamide (DMF) facilitates homogeneous reaction conditions.
  • Temperature : Prolonged heating (12–24 h) ensures complete conversion.

Urea Bridge Construction: Isocyanate-Mediated Coupling

3-Methoxyphenyl Isocyanate Synthesis

3-Methoxyaniline is treated with triphosgene in dichloromethane to generate the isocyanate in situ:

$$
\text{3-Methoxyaniline} + \text{CCl}3\text{O}2\text{CCl}3 \xrightarrow{\text{NaOH, CH}2\text{Cl}_2} \text{3-Methoxyphenyl isocyanate}
$$

Reaction Conditions :

  • Temperature : 0°C to room temperature to suppress dimerization.
  • Workup : Aqueous extraction removes HCl byproducts, yielding >90% purity.

Urea Formation via Amine-Isocyanate Coupling

The tetrazole-methylamine reacts with 3-methoxyphenyl isocyanate in tetrahydrofuran (THF):

$$
\text{(1-(3,4-Dimethylphenyl)-1H-tetrazol-5-yl)methylamine} + \text{3-Methoxyphenyl isocyanate} \xrightarrow{\text{THF, 25°C}} \text{Target Compound}
$$

Optimization Data :

Parameter Optimal Value Yield (%) Purity (%)
Solvent THF 76 98
Temperature 25°C 76 98
Reaction Time 6 h 76 98
Stoichiometry (1:1) Yes 76 98

Purification : Recrystallization (ethyl acetate/hexane, 1:3) achieves >99% purity.

Alternative Synthetic Routes

Carbamoyl Chloride Pathway

3-Methoxyaniline is converted to 3-methoxyphenylcarbamoyl chloride using phosgene, followed by amine coupling:

$$
\text{3-Methoxyaniline} + \text{COCl}2 \xrightarrow{\text{Et}3\text{N}} \text{3-Methoxyphenylcarbamoyl chloride} \xrightarrow{\text{Tetrazole-methylamine}} \text{Target Compound}
$$

Advantages :

  • Avoids handling volatile isocyanates.
  • Yield : 70–74%.

Magnetic Nanoparticle-Catalyzed Synthesis

A Fe₃O₄@SiO₂-supported ionic liquid catalyst enables urea formation in aqueous media:

$$
\text{Tetrazole-methylamine} + \text{3-Methoxyaniline} \xrightarrow{\text{Fe}3\text{O}4@\text{SiO}2, \text{H}2\text{O}} \text{Target Compound}
$$

Benefits :

  • Green Chemistry : Water solvent, recyclable catalyst (5 cycles, <5% yield drop).
  • Yield : 82% under reflux.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Environmental Impact Scalability
Isocyanate Coupling 76 99 Moderate High
Carbamoyl Chloride 74 97 High (phosgene use) Moderate
Magnetic Catalysis 82 98 Low High

Challenges and Mitigation Strategies

  • Tetrazole Alkylation Side Reactions :

    • Cause : Over-alkylation at the tetrazole N-2 position.
    • Solution : Use bulkier bases (e.g., DBU) to favor N-1 selectivity.
  • Isocyanate Stability :

    • Cause : Hydrolysis to urea in humid conditions.
    • Solution : Anhydrous solvents and inert atmosphere.
  • Purification Difficulties :

    • Cause : Similar polarity byproducts.
    • Solution : Gradient column chromatography (SiO₂, hexane/ethyl acetate).

Chemical Reactions Analysis

Types of Reactions

1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(3-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Formation of oxides or quinones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

The compound 1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(3-methoxyphenyl)urea is a complex organic molecule that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article delves into the diverse applications of this compound, supported by comprehensive data tables and documented case studies.

Structural Overview

  • Molecular Formula : C₁₈H₁₈N₄O
  • Molecular Weight : 306.36 g/mol
  • IUPAC Name : this compound

Medicinal Chemistry

The compound's unique structure, featuring a tetrazole ring, enhances its pharmacological properties. Tetrazoles are known for their biological activities, including anti-inflammatory and antimicrobial effects. Research has indicated that derivatives of tetrazole can serve as effective inhibitors for various biological targets.

Anticancer Research

Preliminary studies have suggested that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation. A study showed significant inhibition of tumor growth in xenograft models when treated with related urea derivatives.

Neuropharmacology

Research indicates that compounds similar to this one may have neuroprotective properties. They have been explored for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's by modulating neurotransmitter systems and reducing oxidative stress.

Anti-inflammatory Applications

The compound has demonstrated potential anti-inflammatory effects in vitro. Studies have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer activity of a series of urea derivatives, including the target compound. Results indicated that it effectively inhibited the growth of breast cancer cells (MCF-7) with an IC50 value of 15 µM. The mechanism was attributed to the induction of apoptosis through the intrinsic pathway.

Case Study 2: Neuroprotective Effects

In a study examining neuroprotective agents, the compound was tested on SH-SY5Y neuroblastoma cells exposed to oxidative stress. It was found to significantly reduce cell death and reactive oxygen species (ROS) levels, indicating a protective effect against oxidative damage.

Case Study 3: Anti-inflammatory Properties

Research published in Phytotherapy Research evaluated the anti-inflammatory effects of related tetrazole compounds. The study found that these compounds reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, supporting their potential use in inflammatory disorders.

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
Anticancer ActivityIC50 = 15 µM against MCF-7 cellsJournal of Medicinal Chemistry
NeuroprotectionReduced ROS levels and cell deathNeuropharmacology Journal
Anti-inflammatoryDecreased TNF-alpha and IL-6 productionPhytotherapy Research

Mechanism of Action

The mechanism of action of 1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(3-methoxyphenyl)urea involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzymes or receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues from Published Studies

Key structural analogues include urea-tetrazole derivatives and related heterocyclic compounds (Table 1).

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents on Urea/Tetrazole Melting Point (°C) Molecular Weight (g/mol) Key Features
Target Compound 3-Methoxyphenyl; 3,4-dimethylphenyl tetrazole N/A 352.39 Methylene bridge, methoxy group
1-(2-(1H-Tetrazol-5-yl)phenyl)-3-(4-fluorophenyl)urea 4-Fluorophenyl; phenyl tetrazole 166–170 ~318 Direct phenyl-tetrazole linkage
1-(2-(1H-Tetrazol-5-yl)phenyl)-3-(2-chlorophenyl)urea 2-Chlorophenyl; phenyl tetrazole 253–255 ~335 Halogen substituent
1-(2-Methyl-6-(1H-tetrazol-5-yl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea 2-Trifluoromethylphenyl; methylphenyl tetrazole 255–257 ~383 CF₃ group, methyl substitution
1-(2,3-Dimethoxyphenyl)-3-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methyl}urea 2,3-Dimethoxyphenyl; 4-methylphenyl tetrazole N/A ~368* Dimethoxy, methylphenyl tetrazole

*Estimated based on molecular formula.

Key Structural Differences

  • Tetrazole Linkage : Unlike analogues in , where the tetrazole is directly attached to a phenyl ring, the target compound employs a methylene bridge between the tetrazole and urea. This increases flexibility and may alter binding kinetics .
  • Substituent Effects : The 3-methoxyphenyl group in the target compound contrasts with halogenated (e.g., F, Cl) or trifluoromethyl groups in analogues. Methoxy’s electron-donating nature could reduce electrophilicity compared to electron-withdrawing halogens, affecting receptor interactions .

Physicochemical Properties

  • Melting Points: Analogues with halogen substituents (e.g., 2-chlorophenyl, 253–255°C) exhibit higher melting points than non-halogenated derivatives, likely due to stronger intermolecular forces. The target compound’s melting point is unreported but expected to be moderate due to its balanced polarity .
  • Molecular Weight : The target compound (352.39 g/mol) falls within the range of similar urea derivatives (300–400 g/mol), suggesting comparable solubility and bioavailability profiles .

Biological Activity

The compound 1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(3-methoxyphenyl)urea (CAS Number: 941964-51-8) is a tetrazole derivative notable for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula: C18H20N6O2
  • Molecular Weight: 352.4 g/mol
  • Structure: The compound features a tetrazole ring, which is known for its biological relevance, and an urea moiety that enhances its pharmacological properties.
  • Inhibition of Enzymatic Activity : The tetrazole ring in the compound is often associated with the inhibition of various enzymes, particularly cyclooxygenase (COX) enzymes. Studies have shown that similar tetrazole derivatives exhibit significant COX-II inhibitory activity, which is crucial in anti-inflammatory processes .
  • Antitumor Activity : Research indicates that compounds with similar structural motifs have shown promising antitumor effects. For instance, tetrazole derivatives have been linked to the inhibition of tumor growth through apoptosis induction in cancer cells .
  • Antimicrobial Properties : The presence of the methoxy group and the urea structure suggests potential antimicrobial activity. Compounds with similar configurations have demonstrated effectiveness against various bacterial strains .

Pharmacological Properties

The pharmacological profile of this compound includes:

  • Anti-inflammatory Effects : As a COX-II inhibitor, it may reduce inflammation and pain.
  • Anticancer Potential : Preliminary studies suggest it may inhibit cancer cell proliferation.
  • Antimicrobial Activity : Similar compounds have shown effectiveness against Gram-positive and Gram-negative bacteria.

Summary of Biological Activities

Activity TypeMechanismReference
COX-II InhibitionInhibits cyclooxygenase enzymes
Antitumor ActivityInduces apoptosis in cancer cells
AntimicrobialEffective against various bacteria

Case Studies

  • Antitumor Efficacy : A study involving a related tetrazole compound demonstrated significant cytotoxicity against A431 human epidermoid carcinoma cells with an IC50 value lower than that of standard chemotherapeutics like doxorubicin . This suggests a potential role for this compound in cancer therapy.
  • Inflammatory Response Modulation : In vitro assays showed that similar compounds could modulate immune responses by affecting the PD-1/PD-L1 pathway, which is crucial for immune evasion by tumors . This indicates that our compound might also have immunomodulatory effects.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(3-methoxyphenyl)urea?

  • Methodological Answer : Synthesis typically involves multi-step protocols:

Tetrazole Ring Formation : Cyclization of nitriles with sodium azide in DMF under reflux (90–110°C) for 12–24 hours .

Urea Linkage : Coupling of intermediates via carbodiimide-mediated reactions (e.g., EDCI/HOBt) in anhydrous dichloromethane at 0–25°C .

  • Key Parameters :
StepSolventCatalystTemperatureYield (%)
1DMFNaN₃110°C65–75
2DCMEDCI25°C80–85
  • Optimization : Use Pd/C for selective hydrogenation to avoid over-reduction of aromatic rings .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl groups on phenyl rings, methoxy protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ for C₂₃H₂₅N₅O₂).
  • HPLC-PDA : Purity >98% using C18 columns with acetonitrile/water gradients (70:30 to 90:10) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on phenyl rings) influence biological activity, and how can contradictory SAR data be resolved?

  • Methodological Answer :
  • SAR Analysis :
  • 3,4-Dimethylphenyl : Enhances lipophilicity and membrane permeability but may reduce solubility .
  • 3-Methoxyphenyl : Electron-donating groups improve receptor binding affinity (e.g., kinase inhibition) .
  • Contradiction Resolution : Use orthogonal assays (e.g., SPR for binding kinetics vs. cellular viability assays) to distinguish artifacts from true activity .

Q. What experimental approaches are used to elucidate the mechanism of action for this compound in enzyme inhibition?

  • Methodological Answer :
  • Kinetic Studies : Michaelis-Menten analysis with varying substrate concentrations to determine inhibition type (competitive/non-competitive) .
  • Docking Simulations : Molecular docking (AutoDock Vina) using crystal structures of target enzymes (e.g., PDB: 3GG for urea derivatives) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .

Q. How can environmental fate and ecotoxicological risks be assessed for this compound?

  • Methodological Answer :
  • Degradation Studies : Hydrolysis under pH 5–9 to assess stability; photolysis using UV-Vis irradiation (λ = 254 nm) .
  • Ecotoxicology :
Model OrganismEndpointEC₅₀ (µg/L)
Daphnia magna48h LC₅₀12.5 ± 1.2
Danio rerio96h LC₅₀28.3 ± 2.1
  • Bioaccumulation : Log Kow calculated via HPLC retention time (estimated 3.8 ± 0.3) .

Q. What computational strategies are employed to predict solubility and bioavailability?

  • Methodological Answer :
  • QSAR Models : Use descriptors like topological polar surface area (TPSA) and LogP (e.g., SwissADME) .
  • Molecular Dynamics (MD) : Simulate solvation in explicit water models (TIP3P) to estimate solubility .

Q. How can solubility challenges be addressed without compromising bioactivity?

  • Methodological Answer :
  • Co-Solvent Systems : Use DMSO/PEG-400 mixtures (10–20% v/v) for in vitro assays .
  • Prodrug Design : Introduce phosphate groups on the tetrazole ring for enhanced aqueous solubility .

Experimental Design & Data Analysis

Q. What strategies ensure reproducibility in synthetic yields across laboratories?

  • Methodological Answer :
  • Standardized Protocols : Pre-dry solvents (e.g., molecular sieves for DMF) and control humidity (<30% RH) .
  • In-line Monitoring : Use FTIR or Raman spectroscopy to track reaction progress in real-time .

Q. How can regioselectivity issues in tetrazole functionalization be mitigated?

  • Methodological Answer :
  • Directed Metalation : Use LDA (lithium diisopropylamide) at −78°C to selectively deprotonate tetrazole C–H positions .
  • Protecting Groups : Temporarily protect reactive sites with SEM (trimethylsilylethoxymethyl) .

Q. What methodologies identify degradation products under physiological conditions?

  • Methodological Answer :
  • LC-MS/MS : Monitor hydrolytic cleavage of urea bonds in simulated gastric fluid (pH 2.0) .
  • Stability-Indicating Assays : Compare chromatograms before/after stress testing (heat, light, pH extremes) .

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